1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol
Overview
Description
1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol is an organic compound with the molecular formula C₁₄H₁₃FO It is a derivative of biphenyl, where a fluoro group is attached to one of the phenyl rings, and an ethanol group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH₄) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .
Industrial Production Methods: Industrial production of 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanone.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanone.
Reduction: The corresponding alkane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanone: The ketone derivative of the compound.
1-(2-Fluoro-1,1’-biphenyl-4-yl)methanol: A similar compound with a methanol group instead of ethanol.
2-(2-Fluoro-1,1’-biphenyl-4-yl)propan-1-ol: A related compound with a propanol group.
Uniqueness: 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol is unique due to its specific combination of a fluoro group and an ethanol group on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(3-fluoro-4-phenylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJAIPNQFNPHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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